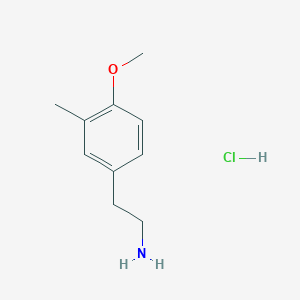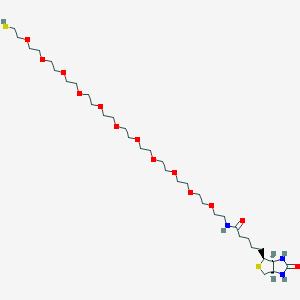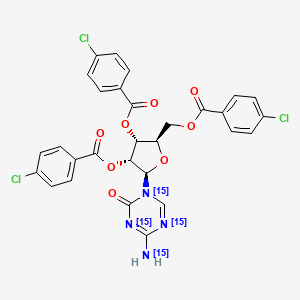
20-Dehydro Cholesterol-d7 3-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Dehydro Cholesterol-d7 3-Acetate: is a deuterium-labeled derivative of 20-Dehydro Cholesterol, which is a sterol compound. The deuterium labeling is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of this compound is C29D7H39O2, and it has a molecular weight of 433.717 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Dehydro Cholesterol-d7 3-Acetate typically involves the deuterium labeling of 20-Dehydro Cholesterol followed by acetylation. The deuterium labeling is achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The acetylation process involves the reaction of 20-Dehydro Cholesterol-d7 with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with rigorous quality control measures in place .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 20-Dehydro Cholesterol-d7 3-Acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form deuterium-labeled cholesterol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of 20-Dehydro Cholesterol-d7.
Reduction: Deuterium-labeled cholesterol derivatives.
Substitution: Functionalized derivatives with different substituents replacing the acetate group.
Scientific Research Applications
Chemistry: 20-Dehydro Cholesterol-d7 3-Acetate is used as a reference standard in analytical chemistry for the quantification and identification of sterol compounds. It is also used in the study of sterol metabolism and biosynthesis .
Biology: In biological research, the compound is used to trace the metabolic pathways of cholesterol and its derivatives. The deuterium labeling allows for precise tracking of the compound in biological systems .
Medicine: The compound is used in pharmacological studies to investigate the effects of cholesterol derivatives on various physiological processes. It is also used in the development of cholesterol-lowering drugs and other therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of steroid hormones and other bioactive compounds. It is also used in the production of deuterium-labeled drugs for clinical research .
Mechanism of Action
The mechanism of action of 20-Dehydro Cholesterol-d7 3-Acetate involves its incorporation into sterol metabolic pathways. The deuterium labeling allows researchers to study the specific interactions and transformations of the compound within these pathways. The molecular targets include enzymes involved in cholesterol biosynthesis and metabolism, such as HMG-CoA reductase and cytochrome P450 enzymes .
Comparison with Similar Compounds
Cholesterol: A naturally occurring sterol that is a precursor to steroid hormones and bile acids.
Dehydro Cholesterol: An unsaturated derivative of cholesterol with a double bond at the 20th position.
Cholesterol-d7: A deuterium-labeled derivative of cholesterol used for tracing metabolic pathways.
Uniqueness: 20-Dehydro Cholesterol-d7 3-Acetate is unique due to its specific deuterium labeling and acetylation, which allows for precise tracking and analysis in biochemical studies. The combination of deuterium labeling and acetylation provides a distinct advantage in studying sterol metabolism and the effects of cholesterol derivatives .
Properties
Molecular Formula |
C29H46O2 |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)hept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19,23-27H,7-8,11-18H2,1-6H3/b20-9-/t23-,24-,25+,26-,27-,28-,29+/m0/s1/i1D3,2D3,19D |
InChI Key |
ZIGPUMCZEUYNPF-ALHGWVKXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
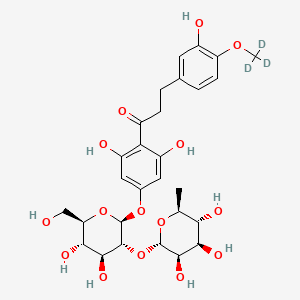
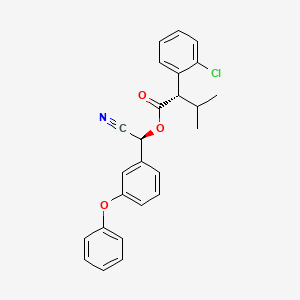
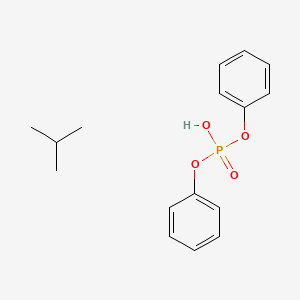
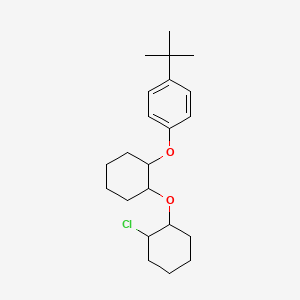
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
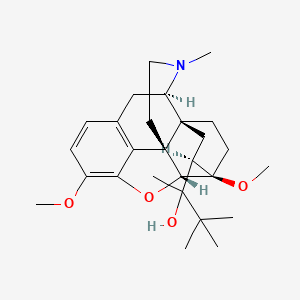
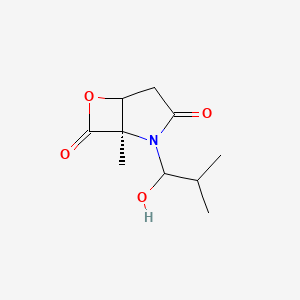
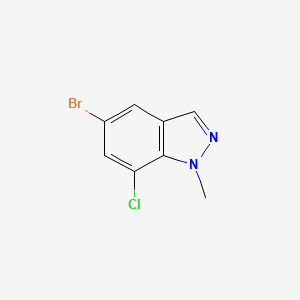
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
